molecular formula C10H14F3NO3 B1328047 Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate CAS No. 1017782-87-4

Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate

Cat. No. B1328047
CAS RN: 1017782-87-4
M. Wt: 253.22 g/mol
InChI Key: JFUURBXVZYVUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F . This structure indicates that the compound contains an ethyl ester group (CCOC=O), a carbonyl group (C=O), a piperidine ring (N1CCC(CC1)), and a trifluoromethyl group (C(F)(F)F).

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetate (etozolin, Elkapin) and its active metabolite ozolinone have been analyzed in plasma using high-performance liquid chromatography. This method is sensitive and precise, suitable for pharmacokinetic studies of etozolin (Hengy et al., 1980).

Chemical Synthesis and Characterization

  • Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, a glycoprotein IIb/IIIa antagonist, has been analyzed for impurity profiling by liquid chromatography-mass spectrometry. This process is crucial for the development of the drug for treating thrombotic disorders (Thomasberger et al., 1999).
  • A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives is described, highlighting its application in hetero Diels–Alder reactions and further functional group transformations (Lau et al., 2002).

Antimicrobial Activity

  • Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized using a Knoevenagel condensation reaction involving piperidine and trifluoroacetic acid, has been evaluated for antimicrobial activity. This compound's structure and activity studies provide insights into its potential application in antimicrobial treatments (Kariyappa et al., 2016).

Antitubercular Evaluation

  • Ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives have been synthesized and evaluated for antibacterial and antitubercular activities. These compounds show potential in combating tuberculosis, with some showing significant activity against mycobacterium tuberculosis (Sekhar et al., 2020).

Diuretic and Pharmacological Effects

  • Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate (etozolin) has been found to have diuretic and saluretic properties with a mild onset of action and a notable antihypertensive effect in animal studies, indicating its potential use in treating hypertension and edema (Herrmann et al., 1977).

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate is not clear from the web search results. It’s worth noting that this compound is used for research purposes , but its specific role or function in these research contexts is not specified.

Safety and Hazards

The safety information for Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate indicates that it is for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Future Directions

The future directions of Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate are not clear from the web search results. As a specialty product for proteomics research , it may continue to be used in this field, but specific future applications or developments are not specified.

properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUURBXVZYVUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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